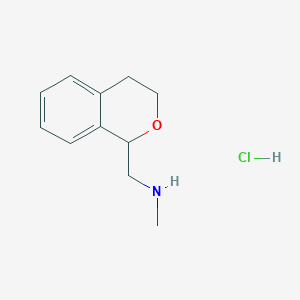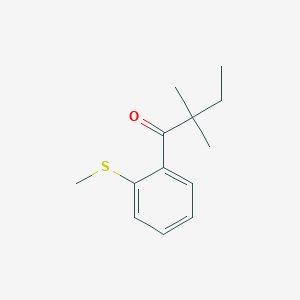
2,2-Dimethyl-2'-thiomethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2'-thiomethylbutyrophenone (DTMB) is an organic compound commonly used in the synthesis of organic compounds. It is a valuable tool in the synthesis of organic compounds due to its unique properties and its ability to react with a variety of other compounds. It is a versatile reagent and has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Analytical Chemistry
2,2-Dimethyl-2’-thiomethylbutyrophenone is used in analytical chemistry . It can be used as a reagent or a standard in various analytical techniques.
Organic Synthesis
This compound is used in organic synthesis . It can serve as a building block in the synthesis of more complex organic molecules.
Materials Science
Pharmaceuticals
2,2-Dimethyl-2’-thiomethylbutyrophenone can be used in pharmaceutical research . It might be used in the synthesis of new drugs or as a part of drug delivery systems.
Genomics
In genomics , this compound could potentially be used in DNA & RNA purification processes .
Protein Biology
In protein biology , it might be used in enzyme activity assays .
Propiedades
IUPAC Name |
2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAQAYJCAPMOCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642428 |
Source


|
| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2'-thiomethylbutyrophenone | |
CAS RN |
898765-28-1 |
Source


|
| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

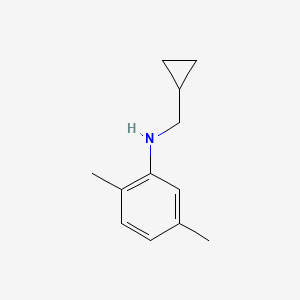
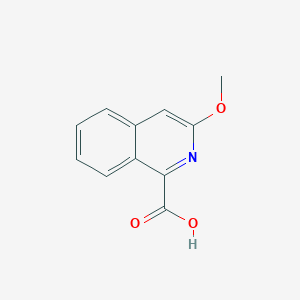

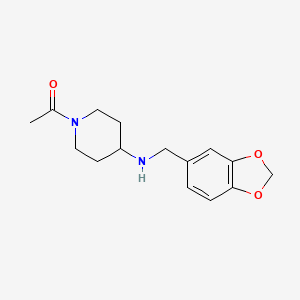
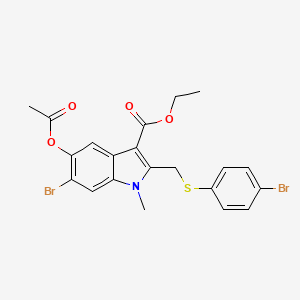
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
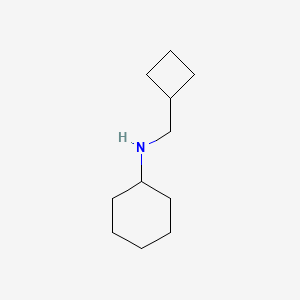

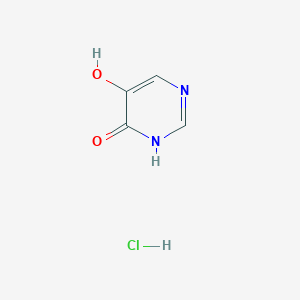
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
